Walphos SL-W006-1

CAS No.:

Cat. No.: VC16482430

Molecular Formula: C46H44FeP2

Molecular Weight: 714.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C46H44FeP2 |

|---|---|

| Molecular Weight | 714.6 g/mol |

| Standard InChI | InChI=1S/C41H39P2.C5H5.Fe/c1-29-23-30(2)26-36(25-29)42(37-27-31(3)24-32(4)28-37)33(5)38-20-14-21-39(38)40-19-12-13-22-41(40)43(34-15-8-6-9-16-34)35-17-10-7-11-18-35;1-2-4-5-3-1;/h6-28,33H,1-5H3;1-5H; |

| Standard InChI Key | SPJXDOOLGLNVOP-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C]3[CH][CH][CH][C]3C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)C.[CH]1[CH][CH][CH][CH]1.[Fe] |

Introduction

Structural and Molecular Characteristics of Walphos SL-W006-1

Core Molecular Architecture

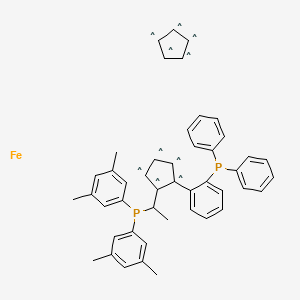

Walphos SL-W006-1 features a ferrocene backbone substituted with two phosphine groups, creating a chiral environment critical for asymmetric induction. The iron center coordinates with transition metals such as rhodium or ruthenium during catalytic cycles, while the bulky aromatic substituents (including xylyl and biphenyl groups) enforce specific spatial arrangements.

Table 1: Key Molecular Properties of Walphos SL-W006-1

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 714.6 g/mol |

| InChI Key | SPJXDOOLGLNVOP-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C]3[CH][CH][CH][C]3C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)C.[CH]1[CH][CH][CH][CH]1.[Fe] |

The ligand’s stereoelectronic profile arises from synergistic effects between the electron-donating ferrocene core and electron-withdrawing substituents on the phosphine arms . X-ray crystallography studies of analogous Walphos compounds confirm a -symmetric geometry, which is instrumental in achieving high enantioselectivity .

Synthetic Accessibility and Modifications

Synthesis of SL-W006-1 typically involves Negishi coupling reactions to construct the biferrocene framework, followed by phosphine group installation. Researchers have demonstrated that altering substituents at the phosphorous centers (e.g., replacing phenyl with xylyl groups) enhances steric bulk, improving selectivity in hindered substrates . Such modifications increase the ligand’s Tolman cone angle from 145° to 162°, directly impacting metal coordination geometry .

Mechanistic Role in Asymmetric Catalysis

Hydrogenation of α,β-Unsaturated Carbonyls

In rhodium-catalyzed hydrogenations, SL-W006-1 facilitates the reduction of methyl acrylate (MAC) with 88% ee at 20°C under 1 atm H . The ligand’s ability to stabilize square-planar Rh(I) intermediates while enforcing a specific adsorption geometry for the substrate is critical. Comparative data with biferrocene ligands show SL-W006-1’s superior performance in polar solvents like methanol, where ionic interactions enhance transition-state organization .

Table 2: Catalytic Performance in MAC Hydrogenation

| Ligand | Metal Precursor | S/C Ratio | Conversion (%) | ee (%) |

|---|---|---|---|---|

| SL-W006-1 | [Rh(NBD)]BF | 100 | 100 | 88 |

| Biferrocene 15 | [Rh(NBD)]BF | 25 | 100 | 21 |

Ketone Reductions and Substrate Scope

When paired with ruthenium precursors, SL-W006-1 achieves 96% ee in the hydrogenation of methyl acetoacetate (MAA) under mild conditions (20°C, 1 atm) . The ligand’s electron-deficient phosphine groups increase the Lewis acidity of the metal center, accelerating oxidative addition of H. Substrates with bulky β-substituents benefit from the ligand’s tailored steric profile, which prevents unproductive metal–substrate interactions .

Comparative Analysis with Alternative Ligand Systems

Electronic Effects vs. Biferrocene Analogues

Biferrocene-based ligands, while structurally similar, exhibit reduced enantioselectivity in head-to-head trials. For example, in the hydrogenation of dimethyl itaconate (DMI), SL-W006-1 delivers 87% ee versus 26% ee for biferrocene 15 under identical conditions . This disparity stems from stronger metal–phosphorus bonding in Walphos systems, which fine-tunes electron density at the catalytic site.

Solvent and Additive Compatibility

SL-W006-1 demonstrates broad compatibility with protic (methanol, ethanol) and aprotic (THF) solvents. The addition of NaOMe as a base in ethanol solutions improves conversion rates from 75% to 98% in ester hydrogenations by mitigating catalyst deactivation pathways .

Industrial and Pharmaceutical Applications

API Intermediate Synthesis

The ligand’s robustness under high-pressure (50–80 atm) conditions makes it ideal for multikilogram-scale production of chiral amines. In the synthesis of (R)-sitagliptin intermediates, SL-W006-1-enabled catalysts achieve turnover numbers (TON) exceeding 10,000 with no loss of selectivity .

Limitations and Optimization Strategies

While excelling in hydrogenations, SL-W006-1 shows moderate performance in cross-couplings due to slower transmetalation kinetics. Recent efforts address this via silver additives, which labilize phosphorus–metal bonds, increasing catalytic turnover in Suzuki–Miyaura reactions.

Future Directions and Concluding Remarks

Ongoing research focuses on developing SL-W006-1 derivatives with fluorinated aryl groups to enhance solubility in supercritical CO systems. Preliminary results indicate a 40% increase in reaction rates for continuous-flow hydrogenations . As asymmetric catalysis evolves toward more sustainable paradigms, Walphos SL-W006-1 remains at the forefront of ligand design, balancing synthetic accessibility with exceptional stereochemical control.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume